Bienvenue dans la boutique en ligne BenchChem!

Avermectin B1b aglycone

Receptor binding Caenorhabditis elegans SAR

Avermectin B1b aglycone is the non-glycosylated macrocyclic lactone core of the minor avermectin B1 component, bearing a characteristic isopropyl substituent at C-25. Removal of the bisoleandrosyl disaccharide exposes the 13-hydroxy group and eliminates the stereochemical and metabolic complexity contributed by the sugar moiety.

Molecular Formula C33H46O8
Molecular Weight 570.7 g/mol
Cat. No. B1247548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1b aglycone
Molecular FormulaC33H46O8
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C(C)C)C)O
InChIInChI=1S/C33H46O8/c1-18(2)29-21(5)12-13-32(41-29)16-25-15-24(40-32)11-10-20(4)27(34)19(3)8-7-9-23-17-38-30-28(35)22(6)14-26(31(36)39-25)33(23,30)37/h7-10,12-14,18-19,21,24-30,34-35,37H,11,15-17H2,1-6H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27-,28+,29+,30+,32+,33+/m0/s1
InChIKeyIVLVHFFFOVKPKM-XMGCMGKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1b Aglycone Procurement Guide: Core Scaffold for Macrocyclic Lactone Research


Avermectin B1b aglycone is the non-glycosylated macrocyclic lactone core of the minor avermectin B1 component, bearing a characteristic isopropyl substituent at C-25 [1]. Removal of the bisoleandrosyl disaccharide exposes the 13-hydroxy group and eliminates the stereochemical and metabolic complexity contributed by the sugar moiety [2]. This aglycone serves as the direct biosynthetic precursor to the 22,23-dihydroavermectin B1b series and as the key intermediate in structure–activity relationship (SAR) studies that disentangle aglycone-specific pharmacology from glycosylation-dependent pharmacokinetics.

Why Avermectin B1b Aglycone Cannot Be Replaced by Avermectin B1a Aglycone or Intact Avermectin B1b


Avermectin B1a and B1b differ solely by the C-25 alkyl substituent (sec-butyl vs. isopropyl), a variation frequently dismissed as functionally silent because the disaccharide-bearing parent compounds exhibit similar biological activity in whole-organism assays [1]. However, once the disaccharide is removed, the aglycone’s lipophilicity, hydrogen-bonding capacity, and receptor-facing topography are dominated by the C-25 side chain and the free 13-OH group. This means that aglycone-based SAR cannot be extrapolated from glycosylated avermectin data, and B1b aglycone cannot be treated as interchangeable with B1a aglycone when the goal is to map aglycone-intrinsic target engagement, metabolic stability, or synthetic derivatization at the 13-position.

Quantitative Differentiation Evidence: Avermectin B1b Aglycone vs. Closest Analogs


Receptor Binding Affinity Discriminates B1b from B1a Aglycone

In a competitive binding assay using a C. elegans-derived receptor preparation, the 13-deoxy-22,23-dihydroavermectin B1 aglycon (milbemycin-type core) exhibited quantifiably distinct affinity from the analogous B1a aglycon series [1]. The B1b-related aglycone scaffold demonstrated receptor occupancy characteristics that differentiate it from both the parent glycosylated avermectins and the B1a aglycone, establishing the C-25 isopropyl group as a measurable determinant of target engagement in the aglycone state.

Receptor binding Caenorhabditis elegans SAR

Structural Identity Confirmed: 13-Deoxy-B1b Aglycone Equals Milbemycin B41D

The synthetic derivative 13-deoxy-22,23-dihydroavermectin B1b aglycone was shown to be chemically and spectroscopically identical to the microbial metabolite milbemycin B41D [1]. This identity confirms that the B1b aglycone scaffold, once deoxygenated at C-13 and reduced at C-22/23, maps directly onto a distinct natural product class, whereas the corresponding B1a aglycone yields 26-ethyl milbemycin-α₃. No such structural convergence exists for the B1a series.

Natural product equivalence Milbemycin Structural confirmation

Anthelmintic Potency Retention After Disaccharide Removal Is Substituent-Dependent

In the sheep nematode Trichostrongylus colubriformis assay, none of the 13-substituted aglycone derivatives exceeded the potency of the reference compound 13-deoxy-22,23-dihydroavermectin B1 aglycon, but lipophilic 13-substituents retained high biological activities [1]. This establishes the 13-deoxy-B1 aglycon as the potency benchmark for the aglycone series, and demonstrates that the B1b aglycone’s intrinsic activity cannot be inferred from glycosylated avermectin B1b data.

Anthelmintic Trichostrongylus colubriformis Aglycone SAR

Insecticidal and Miticidal Activity Profiles Distinguish Aglycone from Glycosylated Parent

In two-spotted spider mite (Tetranychus urticae) and southern armyworm (Spodoptera eridania) assays, 13-substituted B1 aglycones displayed miticidal and insecticidal activities that, while generally lower than the glycosylated avermectin B1a reference, were highly dependent on the 13-substituent [1]. The B1b aglycone scaffold, with its isopropyl C-25 group, is specifically required to generate the correct comparator for insecticidal SAR studies where the C-25 substituent influences cuticular penetration or target-site access.

Insecticidal Tetranychus urticae Spodoptera eridania

C-25 Substituent Defines Distinct Metabolic Fate in Aglycone Series

Microbial hydroxylation of 22,23-dihydroavermectin B1b aglycone by Cunninghamella blakesleeana yields regiospecifically hydroxylated products at the 12a, 13-epi, 14a, 24, 24a, and 26 positions that are structurally distinct from those obtained from the B1a aglycone substrate . This differential metabolism is a direct consequence of the C-25 isopropyl vs. sec-butyl substitution, establishing that B1b and B1a aglycones are not interchangeable substrates for bioconversion studies.

Microbial biotransformation Cunninghamella blakesleeana Metabolism

Validated Application Scenarios for Avermectin B1b Aglycone Procurement


Aglycone-Intrinsic Receptor Pharmacology Studies

The B1b aglycone is the required tool when the experimental objective is to isolate aglycone-driven receptor binding from glycosylation-dependent pharmacokinetics, as demonstrated by C. elegans receptor binding assays that reveal C-25 substituent-dependent affinity differences [1].

Milbemycin–Avermectin Hybrid Synthesis

The B1b aglycone serves as the sole synthetic entry point to milbemycin B41D via 13-deoxygenation and 22,23-reduction, a direct chemical interconversion that has no equivalent in the B1a series [1].

13-Position Derivatization SAR Campaigns

SAR programs that systematically explore 13-substituent effects on anthelmintic, miticidal, or insecticidal activity require the B1b aglycone to control for C-25 isopropyl-specific contributions that are masked in glycosylated avermectins and B1a aglycones [1].

Microbial Biotransformation for Hydroxylated Intermediate Production

The B1b aglycone is the mandatory substrate for C. blakesleeana-catalyzed hydroxylation reactions that yield B1b-specific adducts at positions 13-epi, 24, and 26, which are structurally inaccessible from the B1a aglycone [1].

Quote Request

Request a Quote for Avermectin B1b aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.